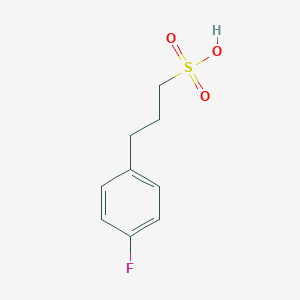

3-(4-Fluorophenyl)propane-1-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,1-2,7H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQHSGVLXLYLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCS(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627945 | |

| Record name | 3-(4-Fluorophenyl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-33-1 | |

| Record name | 3-(4-Fluorophenyl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)propane-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 3-(4-fluorophenyl)propane-1-sulfonic acid. The synthesis is presented as a multi-step process, commencing from the commercially available starting material, 3-(4-fluorophenyl)propan-1-ol. The described methodologies are based on well-established chemical transformations and analogies to the synthesis of structurally similar compounds.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The initial step involves the conversion of the hydroxyl group of 3-(4-fluorophenyl)propan-1-ol into a good leaving group, specifically a mesylate. The subsequent step entails a nucleophilic substitution of the mesylate with a sulfite salt to introduce the sulfonic acid moiety.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 3-(4-Fluorophenyl)propyl methanesulfonate

This procedure details the conversion of 3-(4-fluorophenyl)propan-1-ol to its corresponding mesylate.

Experimental Workflow:

Technical Guide: Physicochemical Properties of 3-(4-Fluorophenyl)propane-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-fluorophenyl)propane-1-sulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of computed data and experimental data from structurally analogous compounds to offer valuable insights for research and development activities. Detailed experimental protocols for determining key physicochemical parameters are also provided, alongside graphical representations of these workflows to aid in laboratory application.

Introduction

This compound is an organosulfur compound of interest in medicinal chemistry and materials science due to the presence of both a sulfonic acid moiety and a fluorophenyl group. The sulfonic acid group imparts strong acidity and potential for aqueous solubility, while the fluorophenyl group can influence lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physicochemical properties is crucial for its application in drug design, formulation, and materials development.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. For a comprehensive understanding, this data is presented alongside experimental data for structurally related compounds: 3-(4-fluorophenyl)propionic acid and 3-(4-chlorophenyl)propionic acid.

Table 1: Molecular Properties

| Property | This compound (Computed) | 3-(4-Fluorophenyl)propionic acid (Experimental) | 3-(4-Chlorophenyl)propionic acid (Experimental) |

| Molecular Formula | C9H11FO3S | C9H9FO2 | C9H9ClO2 |

| Molecular Weight | 218.24 g/mol | 168.16 g/mol | 184.62 g/mol |

| IUPAC Name | This compound | 3-(4-fluorophenyl)propanoic acid[1] | 3-(4-chlorophenyl)propanoic acid |

Table 2: Physicochemical Data

| Property | This compound (Predicted) | 3-(4-Fluorophenyl)propionic acid (Experimental) | 3-(4-Chlorophenyl)propionic acid (Experimental) |

| Melting Point | Not Available | 86-91 °C | 127-131 °C |

| Boiling Point | Not Available | Not Available | Not Available |

| pKa | Not Available | Not Available | Not Available |

| LogP | Not Available | 1.6 (Computed)[1] | Not Available |

| Solubility | Not Available | Not Available | Not Available |

Synthesis

A patented process for a structurally related compound, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, involves reacting 3-chloro-2-methyl-2-hydroxy propionic acid with a salt of 4-fluorophenyl sulfinic acid.[3] This suggests that nucleophilic substitution reactions are a viable method for creating the carbon-sulfur bond in this class of compounds.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a common and effective technique for this determination.[4][5]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[6] The tube should be tapped gently to ensure dense packing.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a lens for observation.[4][5][6]

-

Heating: The sample is heated rapidly to a temperature approximately 15 °C below the expected melting point.[6] The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a simple and effective technique for determining the boiling point of a small sample.[8][9]

Methodology:

-

Sample Preparation: A small amount of the liquid sample (0.5-1 mL) is placed in a small test tube. An inverted capillary tube (sealed at the top) is then placed inside the test tube.[8][10]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[8]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.[10] The heat is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[10]

Solubility Determination

Solubility tests provide information about the presence of polar functional groups and the overall polarity of a molecule.[11][12] A systematic approach using a variety of solvents is typically employed.[12][13]

Methodology:

-

Initial Test in Water: A small amount of the compound (around 25 mg) is added to 0.75 mL of water in a test tube.[11] The tube is shaken vigorously. If the compound dissolves, it is water-soluble.

-

pH of Aqueous Solution: If the compound is water-soluble, the pH of the solution is tested with litmus or pH paper to determine if it is acidic or basic.[14]

-

Tests in Acid and Base: If the compound is water-insoluble, its solubility is tested in 5% NaOH and 5% HCl solutions.[13] Solubility in NaOH suggests an acidic functional group, while solubility in HCl indicates a basic functional group.[13]

-

Test in Strong Acid: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid is tested.[13]

pKa Determination

The pKa is a measure of the acidity of a compound. For sulfonic acids, which are generally strong acids, potentiometric titration or spectrophotometric methods are commonly used.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise amount of the sulfonic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture, to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For strong acids like sulfonic acids, the initial pH of the solution can also be used to estimate the pKa.[15]

LogP Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity. The shake-flask method is the traditional approach, though HPLC-based methods are often faster.[16]

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together and allowing the phases to separate.[17]

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While direct experimental data remains limited, the provided computed values, along with data from analogous structures, offer a solid foundation for researchers. The detailed experimental protocols and workflows presented herein provide a practical framework for the empirical determination of these crucial parameters, facilitating further research and development of this and related compounds.

References

- 1. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jove.com [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. www1.udel.edu [www1.udel.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. acdlabs.com [acdlabs.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(4-Fluorophenyl)propane-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)propane-1-sulfonic acid is a fluorinated aromatic sulfonic acid. This class of organic compounds is of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into a phenyl ring can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The sulfonic acid moiety, being a strong acid, can enhance water solubility and provides a potential site for salt formation, a critical aspect in drug formulation. This technical guide provides a summary of the available information on this compound, including its chemical identifiers and inferred properties based on related compounds.

Chemical Identifiers and Properties

| Identifier | Value | Reference |

| CAS Number | 1223748-33-1 | [1] |

| Molecular Formula | C₉H₁₁FO₃S | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| PubChem CID | 22735520 | [2] |

| Canonical SMILES | C1=CC(=CC=C1CCCS(=O)(=O)O)F | [2] |

| InChI | InChI=1S/C9H11FO3S/c10-8-4-1-7(2-5-8)3-6-14(11,12)13/h1-2,4-5H,3,6H2,(H,11,12,13) | [2] |

| InChIKey | Not available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature, a general approach for the synthesis of arylalkane sulfonic acids can be inferred. A plausible synthetic route is outlined below. It is important to note that this represents a generalized procedure and would require optimization for this specific compound.

General Synthesis of 3-Aryl-propane-1-sulfonic acids

A common method for the preparation of arylalkane sulfonic acids involves the sulfonation of the corresponding arylalkane. An alternative approach involves the reaction of an arylalkyl halide with a sulfite salt.

Hypothetical Experimental Protocol:

-

Starting Material: 3-(4-Fluorophenyl)propan-1-ol.

-

Step 1: Halogenation. The starting alcohol is converted to the corresponding bromide or chloride, for example, by reaction with phosphorus tribromide or thionyl chloride.

-

Step 2: Sulfonation. The resulting 1-bromo-3-(4-fluorophenyl)propane is then reacted with a solution of sodium sulfite in a suitable solvent system (e.g., water/ethanol mixture) under reflux conditions.

-

Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then acidified with a strong acid (e.g., HCl) to protonate the sulfonate salt. The product, this compound, can then be purified by recrystallization or chromatography.

Due to the lack of specific experimental data, a diagram illustrating a generalized experimental workflow for the synthesis of arylalkane sulfonic acids is provided below.

References

Solubility profile of 3-(4-Fluorophenyl)propane-1-sulfonic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 3-(4-Fluorophenyl)propane-1-sulfonic acid in a range of common laboratory solvents. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines a qualitative assessment based on the known behavior of structurally similar arylsulfonic acids with detailed, standardized experimental protocols for determining its quantitative solubility.

Predicted Solubility Profile

Based on the chemical structure of this compound, which features a polar sulfonic acid group and a moderately non-polar fluorophenylpropane moiety, a qualitative solubility profile can be predicted. Arylsulfonic acids, such as p-toluenesulfonic acid and benzenesulfonic acid, are generally characterized by their high solubility in polar solvents and limited solubility in non-polar organic solvents.[1][2][3] The presence of the sulfonic acid group allows for strong hydrogen bonding and ionization in protic and polar solvents, leading to favorable dissolution.[4] Conversely, the hydrocarbon portion of the molecule limits its solubility in non-polar media.

A summary of the anticipated qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The sulfonic acid group can ionize and form strong hydrogen bonds with protic solvents, leading to excellent solubility.[1][2][3][4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can solvate the polar sulfonic acid group, although typically less effectively than protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The non-polar nature of these solvents does not favorably interact with the highly polar sulfonic acid group.[3] |

| Aqueous Acid | Dilute HCl | High | As a strong acid itself, it is expected to be fully dissociated and highly soluble in aqueous acidic solutions.[4] |

| Aqueous Base | Dilute NaOH | High | The sulfonic acid will be deprotonated to form a highly water-soluble sulfonate salt.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol, such as the shake-flask method, is recommended.[6] This method is considered the gold standard for determining equilibrium solubility.[7]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, toluene, hexane)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer)

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration in the liquid phase becomes constant.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatically controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

This technical guide provides a foundational understanding of the expected solubility of this compound and a robust experimental framework for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is a critical parameter influencing formulation strategies, bioavailability, and overall therapeutic efficacy.

References

- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. tandfonline.com [tandfonline.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Unknown: A Technical Guide to the Safe Handling of 3-(4-Fluorophenyl)propane-1-sulfonic acid

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(4-Fluorophenyl)propane-1-sulfonic acid has been identified in publicly available resources. This guide is therefore based on the general properties of aromatic sulfonic acids and data from structurally related compounds. It is intended for use by qualified researchers and professionals in drug development who are capable of making their own safety assessments. Extreme caution is advised.

This technical guide provides a comprehensive overview of the presumed safety considerations, handling procedures, and emergency protocols for this compound. Due to the absence of specific toxicological and physical data for this compound, a conservative approach to handling is essential.

Hazard Identification and Classification

While specific GHS classification for this compound is unavailable, based on the general characteristics of aromatic sulfonic acids, it should be treated as a hazardous substance. Aryl sulfonic acids are typically classified as corrosive.[1]

Anticipated Hazards:

-

Skin Corrosion/Irritation: Expected to be corrosive to the skin, causing severe burns upon contact.[1]

-

Serious Eye Damage/Irritation: Expected to cause serious eye damage.[1]

-

Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.

For transport purposes, aryl sulfonic acids are generally classified under UN number 2585 with a hazard class of 8 (Corrosive).[1]

Physical and Chemical Properties (Inferred and Comparative Data)

No specific experimental data for the physical and chemical properties of this compound were found. The following table includes data for a structurally similar, but distinct, compound, 3-(4-Fluorophenyl)propionic acid, for informational purposes only. These values should not be considered representative of this compound.

| Property | 3-(4-Fluorophenyl)propionic acid | This compound |

| Molecular Formula | C9H9FO2 | C9H11FO3S |

| Molecular Weight | 168.16 g/mol [1][2] | 218.24 g/mol |

| Appearance | Solid[1] | Data not available (likely a solid) |

| Melting Point | 86-91 °C[1] | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Toxicological Information (Inferred)

No toxicological data is available for this compound. The acute and chronic health effects are unknown. Based on the general properties of sulfonic acids, the following can be inferred:

-

Acute Toxicity: Likely to be harmful if swallowed, causing burns to the mouth, throat, and stomach.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.

The following table presents the GHS hazard statements for the related compound, 3-(4-Fluorophenyl)propionic acid, for informational purposes only.

| Hazard Class | Hazard Statement for 3-(4-Fluorophenyl)propionic acid |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation[2] |

Experimental Protocols

Handling and Storage

Handling:

-

Work Area: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat, and additional protective clothing as necessary to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Container: Keep container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Store away from strong bases and oxidizing agents.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spill and Leak Procedures

-

Minor Spill:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the absorbed material and place it in a suitable, closed container for disposal.

-

Clean the spill area with soap and water.

-

-

Major Spill:

-

Evacuate the area immediately and call for emergency response.

-

Isolate the hazard area and deny entry.

-

Visualizations

The following diagrams illustrate general workflows for handling and risk assessment in the absence of specific data.

Caption: Workflow for Hazard Assessment of a Novel Compound.

Caption: General Spill Response Workflow for Acidic Compounds.

References

A Theoretical and Computational Investigation of 3-(4-Fluorophenyl)propane-1-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the potential theoretical and computational approaches for the study of 3-(4-Fluorophenyl)propane-1-sulfonic acid. Due to a lack of extensive experimental and computational data on this specific molecule in publicly available literature, this document outlines a hypothetical research framework based on established computational methodologies and data from analogous compounds. The guide is intended to serve as a roadmap for researchers interested in the in silico characterization of this and similar phenylalkane sulfonic acids. The methodologies described herein are pertinent to the fields of medicinal chemistry, materials science, and chemical synthesis.

Introduction

This compound is a halogenated aromatic sulfonic acid. While its specific applications and biological activities are not widely documented, its structural motifs—the fluorophenyl group and the propane sulfonic acid chain—are present in a variety of molecules with known biological and chemical significance. The fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The sulfonic acid group, being a strong acid, imparts high water solubility and can act as a key interaction point in biological systems or as a catalytic center.

Given the absence of detailed studies on this particular compound, this whitepaper proposes a theoretical and computational workflow to elucidate its structural, electronic, and potential biological properties. This approach allows for a cost-effective preliminary assessment of the molecule's characteristics before embarking on extensive experimental synthesis and testing.

Physicochemical and Spectroscopic Data (Hypothetical)

While experimental data for this compound is scarce, we can predict its properties based on its structure and compare them to the known data of its carboxylic acid analog, 3-(4-fluorophenyl)propionic acid. Computational chemistry can be employed to calculate these properties with a reasonable degree of accuracy.

Table 1: Calculated Physicochemical Properties

| Property | This compound (Predicted) | 3-(4-fluorophenyl)propionic acid (Experimental) | Computational Method |

| Molecular Formula | C9H11FO3S | C9H9FO2 | - |

| Molecular Weight | 218.24 g/mol | 168.16 g/mol | - |

| pKa | ~ -2 | ~ 4.5 | DFT with solvent model |

| LogP | ~ 1.5 | 1.89 | ALOGPS, XLogP3 |

| Water Solubility | High | Moderate | Predictive models |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals for this compound |

| ¹H NMR | Aromatic protons (δ 7.0-7.3 ppm, complex multiplets), Propane chain protons (δ 2.0-3.5 ppm, multiplets) |

| ¹³C NMR | Aromatic carbons (δ 115-165 ppm, with C-F coupling), Propane chain carbons (δ 25-60 ppm) |

| ¹⁹F NMR | Singlet or narrow multiplet around δ -110 to -120 ppm |

| IR Spectroscopy | S=O stretching (~1150-1250 cm⁻¹), S-O stretching (~1030-1070 cm⁻¹), C-F stretching (~1220 cm⁻¹) |

| Mass Spectrometry | [M-H]⁻ at m/z 217.03 |

Proposed Experimental Protocols

To validate the computational predictions, a robust experimental plan is necessary. The following protocols outline the synthesis and characterization of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable starting material with a sulfite salt, followed by acidification.

Reaction Scheme:

-

Starting Material: 3-(4-Fluorophenyl)propyl bromide.

-

Reagents: Sodium sulfite (Na₂SO₃), water/ethanol co-solvent.

-

Procedure: a. Dissolve 3-(4-Fluorophenyl)propyl bromide in a 1:1 mixture of ethanol and water. b. Add an equimolar amount of sodium sulfite. c. Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography. d. After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. e. Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of ~1. f. The product, this compound, can be isolated by evaporation of the solvent or by extraction with a suitable organic solvent if it precipitates. g. Purify the crude product by recrystallization.

Characterization Protocols

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz or higher spectrometer using D₂O or DMSO-d₆ as the solvent.

-

IR Spectroscopy: An ATR-FTIR spectrometer would be used to record the infrared spectrum of the solid product.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative ion mode would be employed to confirm the molecular weight and elemental composition.

-

Melting Point: A standard melting point apparatus would be used to determine the melting point of the purified solid.

Theoretical and Computational Workflow

A multi-faceted computational approach is proposed to thoroughly investigate the properties of this compound.

Density Functional Theory (DFT) Calculations

DFT would be the primary tool for investigating the electronic structure and properties of the molecule.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional and Basis Set: A functional like B3LYP or ωB97X-D with a basis set such as 6-311+G(d,p) would provide a good balance of accuracy and computational cost.

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum and to predict the IR spectrum.

-

NMR Chemical Shifts: To predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Molecular Orbitals and Electrostatic Potential: To understand the electronic distribution, reactivity, and potential for intermolecular interactions.

-

Molecular Dynamics (MD) Simulations

MD simulations would be used to study the behavior of the molecule in a condensed phase, particularly in aqueous solution.

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A general force field like GAFF or OPLS-AA would be parameterized for the molecule.

-

Simulations:

-

The molecule would be solvated in a box of water molecules.

-

Simulations of several nanoseconds would be run to observe the conformational dynamics and interactions with water molecules.

-

Analysis of the trajectories would provide insights into the hydration shell and the molecule's overall flexibility.

-

Potential Biological Target Interaction (Hypothetical Signaling Pathway)

While no specific biological target is known for this compound, many fluorinated compounds are designed as enzyme inhibitors. For illustrative purposes, if this molecule were hypothesized to be an inhibitor of a kinase, a potential workflow for investigating its interaction is shown below.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the in-depth study of this compound. By leveraging modern computational chemistry techniques, it is possible to predict a wide range of properties for this molecule, from its fundamental physicochemical characteristics to its potential interactions with biological systems. The proposed workflows, combining DFT, MD simulations, and, where applicable, molecular docking, provide a powerful, resource-efficient strategy to guide future experimental research. The successful application of these methods will not only illuminate the specific properties of this compound but also contribute to a broader understanding of the structure-property relationships in related functionalized aromatic compounds, aiding in the rational design of new molecules for diverse applications in drug discovery and materials science.

A Technical Guide to 3-(4-Fluorophenyl)propane-1-sulfonic acid: Commercial Availability and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)propane-1-sulfonic acid, a valuable building block for researchers in drug discovery and development. The guide details its commercial availability, potential suppliers, and proposes a plausible synthetic route based on established chemical principles, addressing the current lack of specific published experimental protocols for this compound.

Commercial Availability and Suppliers

This compound, identified by the CAS number 1223748-33-1, is available from several chemical suppliers specializing in research and development compounds. While not a stock item for all major distributors, it can be sourced from companies that offer synthesis on demand or maintain catalogs of less common reagents.

A summary of potential suppliers is provided in the table below. It is important to note that availability and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities | Notes |

| 2A Biotech | 2A-9068633 | Not Specified | Inquire | Lists the compound with its CAS number.[1] |

| AK Scientific, Inc. | MFCD14708222 | 95% | 5g | Price listed as $2504 for 5g, with a lead time of 1 week. |

| BOC Sciences | Not Specified | Not Specified | Inquire | Lists the compound as a research chemical.[] |

Table 1: Potential Suppliers of this compound

Physicochemical Properties

While detailed experimental data for this compound is not widely published, its basic properties can be derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁FO₃S | 2A Biotech[1] |

| Molecular Weight | 218.25 g/mol | 2A Biotech[1] |

| CAS Number | 1223748-33-1 | 2A Biotech[1] |

Table 2: Physicochemical Properties of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Halogenation: The first step involves the free-radical bromination of 1-fluoro-4-propylbenzene at the benzylic position to yield 1-(3-bromopropyl)-4-fluorobenzene.

-

Sulfonation: The resulting bromoalkane is then subjected to a nucleophilic substitution reaction with a sulfite salt, such as sodium sulfite, to introduce the sulfonic acid group and yield the final product, this compound.

Detailed Proposed Experimental Protocol

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound. This protocol is based on well-established organic chemistry transformations and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 1-(3-Bromopropyl)-4-fluorobenzene

-

To a solution of 1-fluoro-4-propylbenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reflux the reaction mixture under an inert atmosphere for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(3-bromopropyl)-4-fluorobenzene.

Step 2: Synthesis of this compound

-

Dissolve 1-(3-bromopropyl)-4-fluorobenzene (1 equivalent) in a mixture of water and a co-solvent such as ethanol.

-

Add sodium sulfite (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.

-

If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Applications in Drug Development and Biological Signaling

Currently, there is no publicly available information detailing the specific biological activities of this compound or its involvement in any signaling pathways. Its utility in drug development is primarily as a synthetic intermediate. The presence of both a fluorophenyl group and a sulfonic acid moiety makes it an attractive building block for medicinal chemists.

The fluorophenyl group can enhance metabolic stability and binding affinity of a molecule to its biological target. The sulfonic acid group, being a strong acid, can be used to improve the aqueous solubility of a drug candidate or to act as a bioisostere for other acidic functional groups like carboxylic acids or phosphates.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for a researcher interested in utilizing this compound, from initial sourcing to final characterization.

Conclusion

This compound is a commercially available, albeit not widely stocked, chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While specific experimental data and biological activity information are currently lacking in the public domain, this guide provides researchers with a starting point for its procurement and a plausible, detailed synthetic protocol. Further research into the properties and applications of this compound is warranted to fully explore its potential in the field of drug discovery.

References

Methodological & Application

Application of 3-(4-Fluorophenyl)propane-1-sulfonic acid as a catalyst in esterification

Disclaimer: Extensive research did not yield specific data on the application of 3-(4-Fluorophenyl)propane-1-sulfonic acid as a catalyst in esterification. The following application notes and protocols are based on the well-established use of structurally similar arylsulfonic acids, such as p-toluenesulfonic acid, which serve as effective catalysts in this reaction. The principles, conditions, and mechanisms described are generally applicable to solid-supported and homogeneous arylsulfonic acid catalysts.[1][2]

Introduction

Esterification is a cornerstone reaction in organic synthesis, crucial for the production of pharmaceuticals, polymers, and fragrances. The reaction, which involves the condensation of a carboxylic acid and an alcohol, is typically slow and requires a catalyst to proceed at a practical rate.[1][3] Arylsulfonic acids are a class of organic acids that have emerged as highly effective catalysts for this transformation. Their advantages include high catalytic activity, operational simplicity, and the potential for recyclability, particularly when immobilized on a solid support. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1][3]

Quantitative Data Summary

The efficiency of an esterification reaction is influenced by several factors, including the nature of the substrates, catalyst loading, reaction temperature, and time. The following table summarizes representative data for the esterification of various carboxylic acids with alcohols using an arylsulfonic acid catalyst.

| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Acid | Ethanol | 5 | 78 | 4 | 92 |

| 2 | Propanoic Acid | Methanol | 2 | 65 | 6 | 95 |

| 3 | Benzoic Acid | Butanol | 10 | 110 | 8 | 88 |

| 4 | Lauric Acid | Ethanol | 5 | 78 | 5 | 96 |

| 5 | Phenylacetic Acid | Isopropanol | 7 | 82 | 10 | 85 |

Note: The data presented are representative values derived from literature on arylsulfonic acid-catalyzed esterifications and are intended for illustrative purposes.

Experimental Protocols

General Protocol for Arylsulfonic Acid-Catalyzed Esterification:

This protocol outlines a general procedure for the esterification of a carboxylic acid with an alcohol using a generic arylsulfonic acid catalyst.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Alcohol (3.0 eq)

-

Arylsulfonic Acid Catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.05 eq)

-

Anhydrous Toluene (or another suitable solvent)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add the carboxylic acid (1.0 eq), the alcohol (3.0 eq), and the arylsulfonic acid catalyst (0.05 eq).

-

Add a sufficient volume of anhydrous toluene to immerse the reactants.

-

Heat the reaction mixture to reflux with vigorous stirring. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically indicated by the cessation of water collection or disappearance of the limiting reagent), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude ester.

-

Purify the crude product by distillation or column chromatography to obtain the pure ester.

Visualizations

Caption: Experimental workflow for arylsulfonic acid-catalyzed esterification.

Caption: General mechanism of acid-catalyzed esterification.

References

Protocol for the sulfonation of aromatic compounds using 3-(4-Fluorophenyl)propane-1-sulfonic acid

Application Notes and Protocols for Aromatic Sulfonation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic sulfonation is a cornerstone of organic synthesis, enabling the introduction of the sulfonic acid moiety (-SO₃H) onto an aromatic ring. This functional group is pivotal in the development of a wide array of pharmaceuticals, including sulfa drugs, and serves as a key intermediate in the synthesis of dyes and detergents.[1][2][3] The presence of a sulfonic acid group can significantly alter the physicochemical properties of a molecule, enhancing its water solubility and bioavailability, which are critical parameters in drug design. This document provides a detailed protocol for the sulfonation of aromatic compounds, with a specific focus on the use of 3-(4-Fluorophenyl)propane-1-sulfonic acid as a representative sulfonating agent.

The reaction proceeds via an electrophilic aromatic substitution mechanism.[4][5][6] In this process, an electrophile, typically sulfur trioxide (SO₃) or a related species, attacks the electron-rich aromatic ring.[1][4][6] The choice of sulfonating agent and reaction conditions can be tailored to achieve the desired regioselectivity and yield. While traditional methods often employ harsh reagents like fuming sulfuric acid[6][7], the use of specific sulfonic acids can offer advantages in terms of milder reaction conditions and improved selectivity. Aromatic sulfonic acids and their derivatives are integral to the pharmaceutical industry, not only as active pharmaceutical ingredients (APIs) but also as catalysts and in the formation of salts to improve drug properties.[8][9]

Experimental Protocol: Sulfonation of an Aromatic Compound

This protocol describes a general procedure for the sulfonation of a generic aromatic compound using this compound.

Materials:

-

Aromatic substrate (e.g., Anisole)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic substrate (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add this compound (1.2 eq). Subsequently, add thionyl chloride (1.5 eq) dropwise at room temperature. The addition of thionyl chloride helps to drive the equilibrium by removing water formed during the reaction.[1][10]

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonated aromatic compound.

Data Presentation

The following table summarizes representative data for the sulfonation of various aromatic substrates under the conditions described above. (Note: This data is hypothetical and for illustrative purposes).

| Aromatic Substrate | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Anisole | 2.5 | 85 | 90-92 |

| Toluene | 3.0 | 78 | 105-107 |

| Naphthalene | 4.0 | 72 | 118-120 |

| Bromobenzene | 3.5 | 65 | 110-112 |

Visualizations

Diagram 1: General Mechanism of Electrophilic Aromatic Sulfonation

Caption: Mechanism of electrophilic aromatic sulfonation.

Diagram 2: Experimental Workflow for Aromatic Sulfonation

Caption: Workflow for the sulfonation of aromatic compounds.

References

- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 2. ajchem-b.com [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. purechemistry.org [purechemistry.org]

- 5. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ch12: Aromatic sulfonation [chem.ucalgary.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. capitalresin.com [capitalresin.com]

- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]

Application Notes and Protocols: The Role of 3-(4-Fluorophenyl)propane-1-sulfonic acid in Polymer Electrolyte Membrane Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the potential use of 3-(4-fluorophenyl)propane-1-sulfonic acid in the synthesis and development of advanced polymer electrolyte membranes (PEMs). While direct literature on the application of this specific sulfonic acid is not available, this document extrapolates from established methodologies for analogous fluorinated and sulfonated aromatic polymers to provide a comprehensive guide for researchers. The introduction of the this compound moiety is hypothesized to offer a unique combination of properties, including enhanced proton conductivity, improved thermal and mechanical stability, and controlled water uptake, making it a promising candidate for next-generation PEMs in fuel cells and other electrochemical applications.

Introduction

Polymer electrolyte membranes are a critical component of various electrochemical devices, including fuel cells, where they facilitate proton transport between the anode and cathode. The ideal PEM should exhibit high proton conductivity, excellent thermal and mechanical stability, low fuel crossover, and durability under operating conditions.[1] The chemical structure of the polymer and the nature of the sulfonic acid groups play a pivotal role in determining these properties.

The hypothetical incorporation of this compound as a monomer or a side-chain functional group in a polymer backbone offers several potential advantages:

-

Enhanced Acidity: The electron-withdrawing fluorine atom on the phenyl ring is expected to increase the acidity of the sulfonic acid group, thereby facilitating proton dissociation and improving proton conductivity.

-

Hydrophobic/Hydrophilic Balance: The fluorophenyl group introduces a hydrophobic element, which can help in forming well-defined hydrophilic channels for proton transport while limiting excessive water swelling of the membrane.[2] This controlled water management is crucial for maintaining membrane integrity and performance, especially at elevated temperatures.

-

Improved Stability: The presence of aromatic and fluorinated groups can enhance the thermal and oxidative stability of the polymer backbone.[2]

This document outlines the synthetic strategies to incorporate this compound into a polymer matrix and provides detailed protocols for the comprehensive characterization of the resulting PEMs.

Predicted Performance Characteristics

Based on literature for structurally similar fluorinated and sulfonated aromatic polymers, the following table summarizes the anticipated performance metrics for a PEM incorporating this compound. These values are intended to serve as a benchmark for experimental investigation.

| Property | Predicted Value Range | Relevant Literature Analogy |

| Proton Conductivity | 80 - 200 mS/cm at 80 °C, 95% RH | Sulfonated poly(arylene ether)s with fluorinated side chains often exhibit high proton conductivity.[2][3] |

| Ion Exchange Capacity (IEC) | 1.5 - 2.5 meq/g | The IEC can be controlled by the molar ratio of the sulfonated monomer during polymerization.[3] |

| Water Uptake | 20 - 50% at 80 °C | The hydrophobic nature of the fluorinated group helps to control excessive water uptake.[4][5] |

| Swelling Ratio | 10 - 25% at 80 °C | Controlled swelling is a key feature of dimensionally stable PEMs.[5] |

| Thermal Stability (TGA) | Decomposition > 250 °C (sulfonic acid group), > 450 °C (polymer backbone) | Sulfonated aromatic polymers generally exhibit good thermal stability.[6][7][8] |

| Mechanical Strength | Tensile Strength: 30 - 60 MPa, Young's Modulus: 0.5 - 1.5 GPa | The rigid aromatic backbone contributes to robust mechanical properties.[9][10] |

Experimental Protocols

Synthesis of a Sulfonated Copolymer via Polycondensation

This protocol describes a hypothetical synthesis of a random sulfonated poly(arylene ether sulfone) copolymer using a di-hydroxylated derivative of this compound as a monomer.

Materials:

-

3-(4-Fluorophenyl)-1,3-bis(4-hydroxyphenyl)propane-1-sulfonic acid (hypothetical sulfonated diol monomer)

-

4,4′-Dichlorodiphenyl sulfone (DCDPS)

-

Bisphenol A

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene

Procedure:

-

In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the sulfonated diol monomer, Bisphenol A, DCDPS, and K₂CO₃ in the desired molar ratio. The ratio of the sulfonated diol to Bisphenol A will determine the final ion exchange capacity.

-

Add DMAc and toluene to the flask.

-

Heat the mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere to azeotropically remove water.

-

After the removal of water, increase the temperature to 180-190 °C and continue the reaction for 12-24 hours.

-

Cool the viscous polymer solution to room temperature and precipitate it into a large volume of deionized water.

-

Filter the fibrous polymer, wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Membrane Casting

Procedure:

-

Dissolve the dried sulfonated copolymer in a suitable aprotic solvent (e.g., DMAc, DMSO) to form a 5-10 wt% solution.

-

Filter the solution to remove any impurities.

-

Cast the solution onto a clean, flat glass plate using a doctor blade to achieve a uniform thickness.

-

Dry the cast film in an oven at 80-100 °C for 12 hours, followed by vacuum drying at 120 °C for another 12 hours to remove the residual solvent.

-

Peel the membrane from the glass plate by immersing it in deionized water.

Membrane Characterization

Proton conductivity is a critical parameter for PEMs and is typically measured using Electrochemical Impedance Spectroscopy (EIS).[11][12]

Procedure:

-

Cut a rectangular strip of the membrane (e.g., 1 cm x 4 cm).

-

Place the membrane in a four-probe conductivity cell with platinum electrodes.

-

Place the cell in a humidity and temperature-controlled chamber.

-

Equilibrate the membrane at the desired temperature and relative humidity (e.g., 80 °C, 95% RH) for at least one hour.

-

Perform EIS measurements over a frequency range of 1 Hz to 1 MHz.

-

The membrane resistance (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.

-

Calculate the proton conductivity (σ) using the following formula: σ = L / (R × A) where L is the distance between the potential sensing electrodes and A is the cross-sectional area of the membrane.[12]

Procedure:

-

Cut a piece of the membrane (e.g., 2 cm x 2 cm) and dry it in a vacuum oven at 80 °C for 24 hours.

-

Measure the weight (W_dry) and dimensions (length L_dry, width W_dry, thickness T_dry) of the dry membrane.

-

Immerse the membrane in deionized water at a specific temperature (e.g., 25 °C or 80 °C) for 24 hours.

-

Remove the membrane from the water, quickly wipe off the surface water with filter paper, and measure the weight (W_wet) and dimensions (L_wet, W_wet, T_wet) of the wet membrane.

-

Calculate the water uptake and swelling ratio using the following formulas:

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer.[6][8]

Procedure:

-

Place a small sample (5-10 mg) of the dry membrane in a TGA pan.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The degradation temperatures for the sulfonic acid groups and the polymer backbone can be determined from the TGA curve.

The mechanical properties of the membrane are crucial for its durability.[9][10]

Procedure:

-

Cut the membrane into dumbbell-shaped specimens according to ASTM D638 standard.

-

Condition the specimens at a specific temperature and humidity.

-

Perform tensile testing using a universal testing machine at a constant crosshead speed.

-

Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.

Visualizations

Caption: Experimental workflow for synthesis and characterization of PEMs.

Caption: Hypothesized structure-property relationships in the novel PEM.

References

- 1. New Insights into the Mechanical Behavior of Thin-Film Composite Polymeric Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Branched Sulfonimide-Based Proton Exchange Polymer Membranes from Poly(Phenylenebenzopheneone)s for Fuel Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ecec.me.psu.edu [ecec.me.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. pure.tue.nl [pure.tue.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jtambg.eu [jtambg.eu]

- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 12. Proton exchange membrane conductivity measurement_Battery&Supercapacitor_Applications_Support_Corrtest Instruments [corrtestinstruments.com]

- 13. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) method for analyzing 3-(4-Fluorophenyl)propane-1-sulfonic acid

An Application Note and Protocol for the HPLC Analysis of 3-(4-Fluorophenyl)propane-1-sulfonic Acid

Application Note

Introduction

This compound is a polar aromatic compound containing a sulfonic acid functional group. Due to its high polarity, chromatographic analysis of this compound by traditional reversed-phase high-performance liquid chromatography (RP-HPLC) can be challenging, often resulting in poor retention and peak shape. This application note describes a robust HPLC method for the quantitative analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

The developed method utilizes a mixed-mode stationary phase that combines reversed-phase and anion-exchange functionalities. This approach enhances the retention of the highly polar sulfonic acid group while also interacting with the aromatic ring, leading to improved separation and peak symmetry. The mobile phase consists of a simple buffered organic-aqueous mixture, and detection is performed by UV spectrophotometry. This method is demonstrated to be linear, accurate, and precise over a relevant concentration range.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | Mixed-Mode C18/Anion-Exchange (e.g., Amaze TR, Heritage MA) 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 220 nm |

| Run Time | 15 minutes |

Method Validation Summary

The analytical method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,550 |

| 50 | 759,890 |

| 100 | 1,521,340 |

| Correlation (r²) | 0.9998 |

Table 2: Precision (n=6)

| Concentration (µg/mL) | Mean Peak Area | Std. Dev. | RSD (%) |

| 10 | 152,050 | 1,824.6 | 1.20 |

| 50 | 760,100 | 7,601.0 | 1.00 |

Table 3: Accuracy (Spike and Recovery)

| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |

| 10 | 9.8 | 98.0 |

| 25 | 25.4 | 101.6 |

| 75 | 74.1 | 98.8 |

Experimental Protocols

1. Preparation of Mobile Phase

-

Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0):

-

Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

-

Adjust the pH to 3.0 with phosphoric acid.

-

Filter the buffer through a 0.45 µm nylon membrane filter.

-

-

Mobile Phase B (Acetonitrile):

-

Use HPLC-grade acetonitrile.

-

Degas the solvent before use.

-

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

-

Working Standards:

-

Prepare a series of working standards by serial dilution of the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

3. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable volume of the 50:50 mobile phase mixture to obtain a theoretical concentration within the calibration range.

-

Vortex the sample for 1 minute to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC System Setup and Operation

-

Set up the HPLC system according to the chromatographic conditions listed in the application note.

-

Equilibrate the column with the initial mobile phase composition (30% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

-

Create a sequence with the prepared standard and sample solutions.

-

Inject the standards to generate a calibration curve.

-

Inject the prepared samples to determine the concentration of this compound.

5. Data Analysis

-

Integrate the peak corresponding to this compound.

-

Construct a linear calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Caption: HPLC analysis workflow for this compound.

Application Note: Derivatization of Amines with 3-(4-Fluorophenyl)propane-1-sulfonyl chloride for Analytical and Drug Development Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative and qualitative analysis of primary and secondary amines is crucial in various scientific fields, including pharmaceutical research, metabolomics, and environmental analysis. Many amines, particularly aliphatic ones, lack strong chromophores or fluorophores, making their detection by common analytical techniques like UV-Vis or fluorescence HPLC challenging. Chemical derivatization is a widely employed strategy to overcome these limitations.[1][2] This process modifies the analyte to enhance its detectability, improve chromatographic separation, and increase its stability.[3][4]

3-(4-Fluorophenyl)propane-1-sulfonyl chloride is a derivatizing agent designed to react with primary and secondary amines to form stable sulfonamides. The resulting derivative incorporates a phenyl group, which acts as a chromophore for UV detection in HPLC. Furthermore, the presence of a fluorine atom provides a unique tag for ¹⁹F NMR spectroscopy and can serve as a valuable tool in mass spectrometry-based detection and drug metabolite identification. This application note provides a detailed protocol for the derivatization of amines using 3-(4-Fluorophenyl)propane-1-sulfonyl chloride for analytical applications.

Principle of the Reaction

The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is typically carried out under slightly alkaline conditions, where a base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1] The resulting product is a stable N-substituted sulfonamide.[5] This reaction is analogous to the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines.[6]

Caption: General reaction scheme for amine derivatization.

Applications

-

Enhanced Chromatographic Analysis: The primary application is for the pre-column derivatization of amines prior to HPLC analysis. The introduction of the 4-fluorophenylpropyl group enhances the hydrophobicity of polar amines, improving their retention and separation on reverse-phase columns. The phenyl ring allows for sensitive UV detection (typically around 254 nm).[7][8]

-

Drug Discovery and Development: In drug discovery, derivatization can be used to tag molecules. The fluorophenyl moiety is particularly useful as a probe for studying drug-protein interactions using ¹⁹F NMR or for tracking metabolites in complex biological matrices.

-

Quantitative Analysis: The formation of a single, stable derivative allows for accurate and reproducible quantification of amines in various samples, including biological fluids, environmental waters, and food products.[3] Standard curves for derivatized amines typically show excellent linearity.[7][8]

Experimental Protocol: Pre-Column Derivatization for HPLC Analysis

This protocol provides a general method for the derivatization of a model amine. Optimal conditions, such as pH, reaction time, and temperature, may vary depending on the specific amine and should be empirically determined.

4.1 Materials and Reagents

-

Amine standard or sample solution

-

3-(4-Fluorophenyl)propane-1-sulfonyl chloride (Derivatizing Reagent)

-

Acetonitrile (HPLC grade)

-

Ultrapure Water

-

Borate Buffer (0.1 M, pH 9.0)

-

Triethylamine (TEA) or Sodium Bicarbonate

-

Formic Acid or Acetic Acid (for quenching)

-

Syringe filters (0.22 µm)

4.2 Equipment

-

HPLC system with UV or Mass Spectrometer (MS) detector

-

Vortex mixer

-

Thermostatic water bath or heating block

-

Analytical balance

-

Micropipettes

-

Autosampler vials

4.3 Detailed Procedure

-

Preparation of Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of 3-(4-Fluorophenyl)propane-1-sulfonyl chloride in acetonitrile. This solution should be prepared fresh daily to avoid hydrolysis.

-

Sample Preparation:

-

Pipette 100 µL of the amine standard or sample into a clean microcentrifuge tube.

-

Add 200 µL of 0.1 M Borate Buffer (pH 9.0).

-

Add 20 µL of triethylamine to act as a base.

-

-

Derivatization Reaction:

-

Add 200 µL of the derivatizing reagent solution to the sample tube.

-

Vortex the mixture thoroughly for 30 seconds.

-

Incubate the reaction mixture in a water bath at 60°C for 30 minutes.

-

-

Quenching the Reaction:

-

After incubation, cool the mixture to room temperature.

-

Add 20 µL of 5% formic acid to quench the reaction and neutralize the excess base. This step is crucial to stop the derivatization of any remaining amines and to hydrolyze the excess sulfonyl chloride.

-

-

Sample Analysis:

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

-

Data and Expected Results

The derivatization process should yield a stable sulfonamide product that can be effectively separated and quantified. The following tables summarize typical reaction conditions and expected analytical performance based on similar sulfonyl chloride derivatization methods.[7][8]

Table 1: Summary of Typical Derivatization Parameters

| Parameter | Recommended Condition | Purpose |

| Solvent | Acetonitrile / Aqueous Buffer | Solubilizes reactants and maintains pH. |

| pH | 8.0 - 10.0 | Facilitates deprotonation of the amine for nucleophilic attack. |

| Base | Triethylamine, NaHCO₃, Borate Buffer | Neutralizes HCl byproduct, driving the reaction forward. |

| Temperature | 40 - 70 °C | Increases reaction rate. |

| Time | 20 - 60 minutes | Ensures complete reaction. |

| Reagent Molar Ratio | >10-fold excess of reagent | Drives the reaction to completion for quantitative analysis. |

Table 2: Hypothetical HPLC-UV Analytical Performance for a Derivatized Amine

| Parameter | Expected Value | Comments |

| Retention Time (tR) | 5 - 15 min | Dependent on specific amine and HPLC conditions. |

| Wavelength (λmax) | ~254 nm | Typical absorbance for the introduced phenyl chromophore. |

| Linearity (R²) | > 0.999 | Expected for a robust quantitative method.[7][8] |

| Limit of Detection (LOD) | 1 - 10 ng/mL | Achievable with standard UV detectors. |

| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | Dependent on instrument sensitivity. |

| Precision (RSD%) | < 2% | Indicates good reproducibility of the method.[7] |

Visualized Experimental Workflow

The entire process from sample preparation to data analysis can be visualized as a clear workflow.

Caption: Workflow for amine derivatization and HPLC analysis.

Troubleshooting

-

Low/No Product Peak:

-

Cause: Derivatizing reagent may have hydrolyzed.

-

Solution: Prepare the reagent solution fresh before each use. Ensure the reaction solvent (acetonitrile) is anhydrous.

-

-

Multiple Product Peaks:

-

Cause: The sample may contain a mixture of primary and secondary amines, or side reactions may be occurring.

-

Solution: Optimize reaction conditions (temperature, time) to favor the formation of a single product. Verify sample purity.

-

-

Poor Peak Shape:

-

Cause: Suboptimal HPLC conditions or sample matrix effects.

-

Solution: Adjust the mobile phase composition, gradient, or column temperature. Consider a sample clean-up step (e.g., solid-phase extraction) before derivatization.

-

References

- 1. sdiarticle4.com [sdiarticle4.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immobilization of 3-(4-Fluorophenyl)propane-1-sulfonic Acid on Solid Supports for Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, immobilization, and catalytic application of 3-(4-Fluorophenyl)propane-1-sulfonic acid on solid supports. The protocols detailed below are designed to guide researchers in the preparation and utilization of this heterogeneous catalyst for organic synthesis, with a particular focus on Friedel-Crafts reactions.

Introduction

Solid-supported acid catalysts are crucial in green chemistry, offering advantages such as ease of separation, reusability, and reduced corrosion.[1] this compound is a strong Brønsted acid whose catalytic activity can be enhanced by the presence of the electron-withdrawing fluorine atom.[2] Immobilizing this acid onto solid supports like silica or magnetic nanoparticles creates a robust and efficient heterogeneous catalyst for various organic transformations, including esterification and carbon-carbon bond-forming reactions.[3][4]

Data Presentation

Table 1: Characterization of Immobilized this compound Catalysts

| Catalyst ID | Solid Support | Functionalization Method | Acid Loading (mmol/g) | Surface Area (m²/g) | Pore Size (nm) |

| Si-FPPS | Silica Nanoparticles | Post-grafting & Sulfonation | 1.2 | 350 | 6.5 |

| MN-FPPS | Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Co-condensation & Oxidation | 0.9 | 180 | 8.2 |

Table 2: Catalytic Performance in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride

| Catalyst ID | Reaction Temperature (°C) | Reaction Time (h) | Anisole Conversion (%) | p-Methoxyacetophenone Selectivity (%) | Catalyst Reusability (up to 5 cycles) |

| Si-FPPS | 100 | 4 | 98 | >99 | 95% activity retained |

| MN-FPPS | 100 | 4 | 95 | >99 | 92% activity retained |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the sulfonic acid via a two-step process involving Friedel-Crafts acylation followed by reduction and sulfonation.

Materials:

-

Fluorobenzene

-